(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Brand Name: Vulcanchem
CAS No.: 400870-24-8
VCID: VC3951046
InChI: InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1
SMILES: CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Molecular Formula: C17H20FN
Molecular Weight: 257.34 g/mol

(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

CAS No.: 400870-24-8

Cat. No.: VC3951046

Molecular Formula: C17H20FN

Molecular Weight: 257.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane - 400870-24-8

Specification

CAS No. 400870-24-8
Molecular Formula C17H20FN
Molecular Weight 257.34 g/mol
IUPAC Name (2R)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine
Standard InChI InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1
Standard InChI Key MJIXRSWLVFUMCB-MRXNPFEDSA-N
Isomeric SMILES CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
SMILES CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Canonical SMILES CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N

Introduction

Structural and Stereochemical Characteristics

The molecular architecture of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane features a four-carbon butane chain with critical substitutions at positions 1, 2, and 3. The first carbon hosts two phenyl groups and a fluorine atom, creating a sterically congested environment. The second carbon bears a primary amino group (-NH2), while the third carbon contains a methyl substituent. The stereocenter at the second carbon confers the (R)-configuration, which is pivotal for its enantioselective interactions .

Molecular Formula and Weight

Derived from its systematic name, the molecular formula is C18H21FN, yielding a molecular weight of 270.37 g/mol. The fluorine atom contributes to its polarity, while the phenyl groups enhance lipophilicity, as evidenced by analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number400870-24-8
Molecular FormulaC18H21FN
Molecular Weight270.37 g/mol
Optical Rotation(+) configuration (R-enantiomer)
Boiling PointNot reported-
Melting PointNot reported-

Synthesis and Manufacturing

The synthesis of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane likely involves multi-step organic transformations, though explicit protocols are scarce in public domains. Analogous compounds, such as (S)-2-amino-3,3-dimethyl-1,1-diphenylbutane (CAS: 3343-59-7), provide insights into potential routes . A plausible pathway includes:

  • Friedel-Crafts Alkylation: Introducing diphenyl groups via electrophilic aromatic substitution.

  • Fluorination: Electrophilic fluorination at the primary carbon using agents like Selectfluor®.

  • Amination: Nucleophilic substitution or reductive amination to install the amino group.

  • Chiral Resolution: Separation of enantiomers using chiral chromatography or diastereomeric salt formation .

A related procedure from search result describes the use of Schlenk tubes and HCl-mediated reactions for naphthalene derivatives, suggesting that similar apparatus and conditions could apply. For instance, heating at 100°C in ethanol with HCl may facilitate deprotection or cyclization steps .

Applications in Enantioselective Chemistry

The (R)-enantiomer’s steric and electronic profile makes it a candidate for asymmetric catalysis. Recent patents highlight luminescence-based methods for determining enantiomeric excess (ee), which could leverage this compound’s chiral center . For example, its interaction with achiral luminescent probes (e.g., lanthanide complexes) may produce distinct fluorescence signatures correlating with ee values .

Application AreaRoleMechanism
Asymmetric SynthesisChiral auxiliary or ligandSteric guidance in catalysis
Pharmaceutical ResearchIntermediate for bioactive moleculesEnantioselective drug design
Analytical ChemistryProbe for ee determinationLuminescence modulation

Analytical and Chiral Resolution Techniques

Determining the enantiomeric purity of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane is critical for its applications. Search result details a novel luminescent method that bypasses traditional polarimetry or chromatography. Key approaches include:

  • Luminescent Probing: Achiral lanthanide ions (e.g., Eu³⁺) bind enantiomers, altering fluorescence intensity or lifetime based on ee .

  • Time-Resolved Spectroscopy: Differentiating enantiomers via phosphorescence decay kinetics .

These methods offer advantages in sensitivity and throughput compared to conventional techniques like HPLC with chiral columns.

Challenges and Future Directions

The discontinuation of this compound underscores the need for robust synthetic protocols to enable academic access. Future research should prioritize:

  • Optimized Synthesis: Streamlining steps to improve yield and enantiopurity.

  • Expanded Applications: Exploring roles in medicinal chemistry (e.g., fluorinated drug analogs).

  • Advanced Analytics: Integrating machine learning with luminescent data for real-time ee monitoring .

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